molecular formula C23H21N5O3S B2998556 2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1030121-13-1

2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

Cat. No. B2998556
M. Wt: 447.51
InChI Key: ZQECVMRTHZGLSZ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives are known for their significant biological and pharmacological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, was reported to be 55% .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the IR spectrum of a similar compound showed signals for C=N at 1659 cm-1, =CH at 2693 cm-1, and NH2 at 3510 cm-1 .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are primarily based on aromatic nucleophilic substitution . The reactions are typically carried out with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum of a similar compound showed signals for C=N at 1659 cm-1, =CH at 2693 cm-1, and NH2 at 3510 cm-1 . The melting point of this compound was reported to be between 281-283°C .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of compounds related to 2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole involves complex chemical reactions and methodologies that lead to the formation of a variety of structurally complex molecules. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the chemical flexibility and potential pharmacological relevance of these compounds. These amino acid derivatives linked to the triazoloquinoxaline moiety demonstrate the synthetic capabilities and the structural diversity achievable within this chemical framework (Fathalla, 2015).

Antitubercular Activity

The structural motif of triazoloquinoxalines has been identified as a promising scaffold for developing antitubercular agents. The synthesis of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines and their evaluation for antitubercular activity highlight the potential medical applications of these compounds. This research signifies the importance of the triazoloquinoxaline core in the search for new and effective treatments against tuberculosis (Sekhar, Rao, & Kumar, 2011).

Anticonvulsant Evaluation

The exploration of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazoles as open-chain analogues of 7-alkoxyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolines for their anticonvulsant activities represents another significant area of research. These studies provide insights into the therapeutic potential of compounds with the triazoloquinoxaline backbone for the management and treatment of convulsive disorders. The detailed evaluation of these compounds' efficacy and safety profiles underscores the importance of structural modifications in enhancing biological activity (Chen et al., 2007).

Anticancer Agents

The design and synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents through a hybrid pharmacophore approach demonstrate the application of these compounds in cancer research. The investigation into the antiproliferative effects against various cancer cell lines highlights the potential of triazoloquinoxaline derivatives as anticancer agents, offering a promising avenue for the development of new therapeutic strategies for cancer treatment (Kaneko et al., 2020).

Selective AMPA Receptor Antagonists

Research into the synthesis of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid as novel selective AMPA receptor antagonists further exemplifies the diverse scientific applications of these compounds. The focus on developing selective antagonists for the AMPA receptor, implicated in various neurological disorders, underscores the potential of triazoloquinoxaline derivatives in neuropharmacology and the broader quest for targeted therapeutic agents (Catarzi et al., 2004).

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown significant biological and pharmacological properties, suggesting their potential as therapeutic agents . Future research could focus on optimizing the synthesis process, investigating their mechanism of action in more detail, and conducting comprehensive safety and hazard assessments.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-9-10-19(29-3)20(11-15)30-4)12-32-23-21-27-26-14(2)28(21)18-8-6-5-7-16(18)25-23/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECVMRTHZGLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

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